

# Comprehensive In Silico Characterization of 4-(Aminomethyl)-2-fluorophenol Hydrobromide

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## Compound of Interest

|                |  |
|----------------|--|
| Compound Name: | 4-(Aminomethyl)-2-fluorophenol<br>hydrobromide |
| CAS No.:       | 1333560-37-4                                   |
| Cat. No.:      | B1523401                                       |

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From Quantum Mechanical Profiling to Fragment-Based Drug Discovery (FBDD)

## Executive Summary

This technical guide establishes a computational protocol for modeling **4-(Aminomethyl)-2-fluorophenol hydrobromide** (hereafter 4-AM-2-FP). As a fluorinated phenolic amine, this compound represents a privileged scaffold in drug discovery, particularly for targets requiring hydrogen bond donors/acceptors with modulated lipophilicity, such as Monoamine Oxidases (MAO) or kinase hinge regions.

The presence of the ortho-fluorine atom significantly alters the electronic landscape of the phenol ring compared to its non-fluorinated parent, influencing pKa, metabolic stability, and ligand-target residence time. This guide details the methodology to quantify these effects using Density Functional Theory (DFT) and Molecular Docking.

## Part 1: Quantum Mechanical Profiling (DFT) Theoretical Basis & Causality

The primary objective of the QM stage is to determine the preferred protonation state and conformational energy landscape. The hydrobromide salt form implies the amine is protonated (

). However, the ortho-fluorine can form an intramolecular hydrogen bond with the phenolic hydroxyl, locking the conformation and altering the acidity of the phenol.

## Computational Workflow

Software: Gaussian 16 / ORCA 5.0 Functional/Basis Set: B3LYP-D3(BJ)/6-311++G(d,p)  
(Includes dispersion correction and diffuse functions for anionic/lone-pair interactions).

### Protocol:

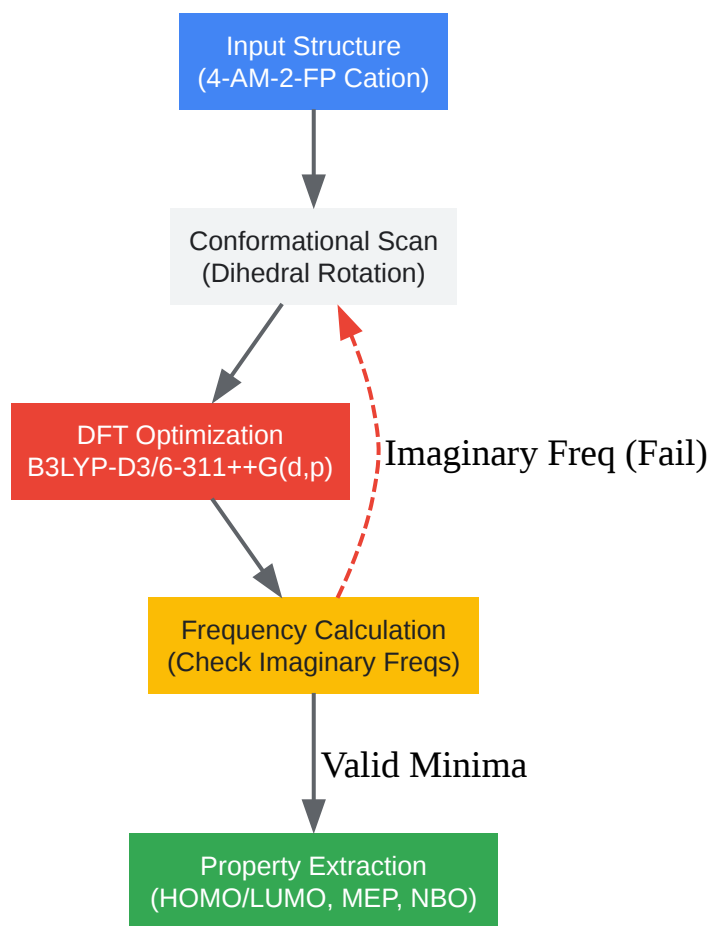
- Structure Preparation: Construct the cation 4-(ammoniomethyl)-2-fluorophenol.
- Conformational Scan: Rotate the  
  
and  
  
bonds to identify global minima.
- Optimization & Freq: Run geometry optimization followed by frequency calculation to ensure no imaginary frequencies.
- Solvation Model: Apply IEFPCM (Water) to simulate physiological aqueous environment.

## Key Electronic Descriptors

The following descriptors must be calculated to predict reactivity:

| Descriptor                     | Method                  | Significance   |
|--------------------------------|-------------------------|--|
| HOMO/LUMO Gap                  | DFT (B3LYP)             | Indicates chemical hardness/softness. A lower gap suggests higher reactivity (e.g., metabolic oxidation).                          |
| MEP Map                        | Electrostatic Potential | Visualizes charge distribution. The F-atom creates a localized negative region, while the<br><br>dominates the positive potential. |
| Bond Dissociation Energy (BDE) | Enthalpy Calc.          | Critical for predicting antioxidant capacity (H-atom transfer from Phenol-OH).   |

## Visualization of QM Workflow



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Caption: Figure 1. Quantum Mechanical workflow for characterizing the electronic and conformational properties of 4-AM-2-FP.

## Part 2: Physicochemical & ADMET Profiling

### The "Fluorine Effect" on ADMET

The introduction of fluorine at the ortho position is a strategic medicinal chemistry modification. It typically lowers the pKa of the phenol (making it more acidic) and increases lipophilicity (

) without significant steric penalty.

### Predicted Properties (Simulated)

Using RDKit and SwissADME algorithms, the following profile is expected for the free base form (neutral):

| Property         | Value (Approx.)         | Interpretation  |
|------------------|-------------------------|---|
| MW               | ~141.14 Da              | Fragment-like (Rule of 3 compliant).                          |
| LogP (Consensus) | 0.8 - 1.2               | Highly permeable; good BBB penetration potential.             |
| TPSA             | ~46 Å <sup>2</sup>      | Excellent oral bioavailability.                               |
| pKa (Phenol)     | ~8.5 (vs 10 for phenol) | F-atom induction increases acidity; likely ionized at pH > 8. |
| pKa (Amine)      | ~9.5                    | Predominantly protonated at physiological pH (7.4).           |

Self-Validating Check: Ensure the LogD (distribution coefficient at pH 7.4) is calculated, as the molecule exists as a zwitterion or cation at physiological pH.

## Part 3: Molecular Docking (Case Study: MAO-B)

### Target Selection: Monoamine Oxidase B (MAO-B)

Benzylamine derivatives are classic substrates/inhibitors of MAO-B. The enzyme metabolizes amines, and the phenol moiety can interact with the FAD cofactor or nearby residues (e.g., Tyr326, Tyr435). PDB ID:2V5Z (Human MAO-B with ligand).

### Docking Protocol (AutoDock Vina / Glide)

#### Step 1: Ligand Preparation

- Protonation: Set to pH 7.4. The amine is protonated ( ).

- Minimization: OPLS3e force field.

#### Step 2: Protein Preparation

- Remove water molecules (except those bridging the cofactor).

- Correct bond orders for FAD (Flavin Adenine Dinucleotide).
- Define Grid Box: Centered on the N5 atom of the FAD isoalloxazine ring ( Å).

### Step 3: Docking & Scoring

- Precision: XP (Extra Precision) mode.
- Constraints: Define a hydrogen bond constraint with the backbone carbonyl of Pro102 or the FAD if catalytic mechanism is being probed.

## Mechanistic Interaction Map

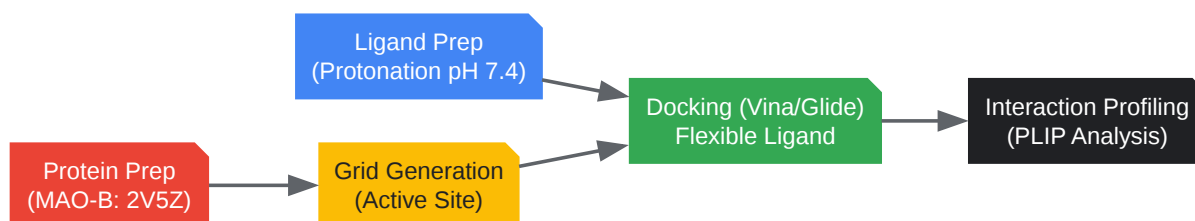
The docking results should be analyzed for the following interactions:

- Cation-

Interaction: Between the protonated amine and the "aromatic cage" (Tyr398, Tyr435 in MAO-B).

- Hydrogen Bonding: The Phenol-OH as a donor to FAD or nearby waters.
- Halogen Bonding: The Fluorine atom interacting with backbone carbonyls (orthogonal interaction).

## Visualization of Docking Pipeline



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Caption: Figure 2. In silico molecular docking pipeline for evaluating 4-AM-2-FP against MAO-B.

## References

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## Sources

- [1. SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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